N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-14-7-8-23-22(24-14)32-13-16-10-17(27)20(31-4)11-26(16)12-21(28)25-15-5-6-18(29-2)19(9-15)30-3/h5-11H,12-13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPPGJTYKUVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group, a methoxy group, and a pyridinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the pyridinone class. For instance, derivatives have shown significant inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, was shown to induce apoptotic cell death in colon cancer cell lines by activating death receptors and inhibiting NF-κB and STAT3 pathways .
Antioxidant Activity
Compounds with similar structural features have been evaluated for their antioxidant properties. For example, hydroxypyridinone derivatives demonstrated significant radical scavenging activity and inhibition of lipid peroxidation . The antioxidant activity is crucial in mitigating oxidative stress-related diseases, which aligns with the therapeutic potential of N-(3,4-dimethoxyphenyl)-2-(5-methoxy-...) in conditions such as diabetes.
The proposed mechanisms for the biological activity of N-(3,4-dimethoxyphenyl)-2-(5-methoxy-...) are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through receptor-mediated mechanisms.
- Inhibition of Oncogenic Pathways : Targeting NF-κB and STAT3 pathways is a common mechanism among pyridinone derivatives that exhibit anticancer properties.
- Antioxidative Effects : The ability to scavenge free radicals contributes to its potential protective effects against cellular damage.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of pyridinone derivatives, it was found that modifications to the aromatic ring significantly affected their activity against various cancer cell lines. The study emphasized structure-activity relationships that could guide future modifications for enhanced potency .
Study 2: Antioxidant Properties
Another research focused on the antioxidant capabilities of hydroxypyridinones. It was demonstrated that specific modifications led to improved inhibitory effects on lipid peroxidation compared to standard antioxidants like Trolox . This suggests that N-(3,4-dimethoxyphenyl)-2-(5-methoxy-...) may possess similar or enhanced antioxidative properties.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer activity. For instance, derivatives evaluated by the National Cancer Institute (NCI) demonstrated high levels of antimitotic activity against various human tumor cell lines, suggesting that this compound could be developed as an anticancer agent .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies on related compounds have shown varying degrees of antibacterial and antifungal activities depending on their chemical structure. The nature of substituents on the benzene ring significantly influences microbial inhibition .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of similar compounds, researchers utilized a single-dose assay across a panel of approximately sixty cancer cell lines. The results showed significant growth inhibition rates, indicating that modifications in the chemical structure could enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Screening
Another study focused on assessing the antimicrobial properties of related compounds through agar diffusion methods and broth dilution techniques. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, highlighting the therapeutic potential of this class of compounds .
Q & A
Q. What are the standard synthetic protocols for this compound, and which key reagents/conditions are critical?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridine or pyrimidine core. Key steps include:
- Thioether linkage formation : Use of sodium hydride (NaH) or triethylamine (TEA) as a base to facilitate nucleophilic substitution between mercapto intermediates and halogenated precursors .
- Acetamide coupling : Activation of carboxylic acid derivatives (e.g., chloroacetyl chloride) followed by reaction with 3,4-dimethoxyaniline under inert conditions .
- Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for polar intermediates, while ethanol is used for less reactive steps .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 3,4-phenyl, pyrimidine-thioether linkages) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or byproduct formation?
- Temperature control : Maintain ≤60°C during thioether formation to prevent decomposition of sensitive intermediates (e.g., 4-methylpyrimidin-2-ylthiol) .
- Catalyst screening : Test alternatives to NaH (e.g., potassium carbonate) for milder base conditions in acetamide coupling .
- Solvent polarity adjustment : Switch from DMF to acetonitrile for sterically hindered intermediates to improve solubility .
- Scale-up considerations : Use flow chemistry for exothermic steps (e.g., acetylations) to enhance reproducibility .
Q. What computational and experimental strategies elucidate structure-activity relationships (SAR) for biological targets?
- Molecular docking : Model interactions with enzymes (e.g., kinases) using the pyrimidine-thioether moiety as a hinge-binding region .
- In vitro assays : Test inhibition of lipoxygenase or cyclooxygenase isoforms to link methoxy/acetamide groups to anti-inflammatory activity .
- Proteomic profiling : Use affinity chromatography with immobilized compound derivatives to identify off-target binding .
Q. How can contradictions in biological activity data across studies be resolved?
- Batch variability analysis : Compare NMR and HPLC profiles of compound batches to rule out impurities affecting activity .
- Assay standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration) .
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify trends in bioactivity .
Methodological Considerations for Data Interpretation
Q. What strategies validate the compound’s stability under physiological conditions?
- pH-dependent stability tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation of the methoxy or pyrimidine groups .
Q. How can synthetic byproducts be characterized and minimized?
- LC-MS/MS profiling : Identify common byproducts (e.g., over-acetylated intermediates) and adjust stoichiometry of reagents .
- Column chromatography optimization : Employ gradient elution with ethyl acetate/hexane to separate structurally similar impurities .
Comparative and Mechanistic Studies
Q. How does this compound compare to analogs with modified substituents (e.g., chloro vs. methoxy groups)?
- SAR tables : Compare bioactivity data (e.g., IC₅₀ values) of derivatives to highlight the role of electron-donating methoxy groups in enhancing target binding .
- Thermodynamic solubility assays : Assess how substituents like 4-methylpyrimidinylthio improve solubility in aqueous buffers .
Q. What mechanistic studies clarify its interaction with enzymatic targets?
- Kinetic assays : Measure time-dependent inhibition of target enzymes to distinguish competitive vs. allosteric mechanisms .
- X-ray crystallography : Co-crystallize the compound with proteins (e.g., thymidylate synthase) to map binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
